A Technical Guide to the Structure and Application of Z-Pro-Leu-Gly-OEt
A Technical Guide to the Structure and Application of Z-Pro-Leu-Gly-OEt
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthetic peptide derivative, N-Benzyloxycarbonyl-L-prolyl-L-leucyl-glycine ethyl ester, commonly referred to as Z-Pro-Leu-Gly-OEt. This guide details its chemical structure, physicochemical properties, synthesis, and analytical protocols, as well as its biological relevance as a potential enzyme substrate.
Chemical Structure and Identification
Z-Pro-Leu-Gly-OEt is a tripeptide composed of the amino acid sequence Proline-Leucine-Glycine. The structure is modified with an N-terminal benzyloxycarbonyl (Z) group, which acts as a protecting group in peptide synthesis, and a C-terminal ethyl ester (OEt), which enhances its solubility and bioavailability.[1]
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Systematic Name: N-Benzyloxycarbonyl-L-prolyl-L-leucyl-glycine ethyl ester
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Synonyms: Z-Pro-Leu-Gly ethyl ester
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CAS Number: 7784-82-9
Caption: Chemical structure of Z-Pro-Leu-Gly-OEt.
Physicochemical Properties
The key physicochemical properties of Z-Pro-Leu-Gly-OEt are summarized in the table below. This data is essential for its application in experimental settings, including solubility, formulation, and analytical method development.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₃₃N₃O₆ | [2][3] |
| Molecular Weight | 447.52 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Melting Point | 151 - 152 °C | [1] |
| Purity | ≥ 99% (Assay, elemental analysis) | [1] |
| Density | 1.187 g/cm³ | [4] |
| Boiling Point | 660.5 °C at 760 mmHg | [4] |
| Flash Point | 353.3 °C | [4] |
| Refractive Index | 1.534 | [4] |
| Topological Polar Surface Area (TPSA) | 114.04 Ų | [3] |
| logP (octanol-water partition coefficient) | 1.9978 | [3] |
| Storage Condition | Store at < -10 °C | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of Z-Pro-Leu-Gly-OEt are provided below. These protocols serve as a guide for researchers working with this peptide.
This protocol describes a standard solution-phase synthesis method.
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Reactant Preparation: The synthesis involves the coupling of two precursor fragments: Z-Pro-Leu-OH and ethyl glycinate (B8599266) (H-Gly-OEt).
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Activation of Carboxylic Acid: Dissolve Z-Pro-Leu-OH in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add a coupling agent (e.g., 1.1 equivalents of dicyclohexylcarbodiimide (B1669883) - DCC) and an additive to suppress racemization (e.g., 1.1 equivalents of 1-Hydroxybenzotriazole - HOBt). Stir for 30 minutes at 0 °C.
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Coupling Reaction: Add a solution of ethyl glycinate (typically as a hydrochloride salt with 1 equivalent of a non-nucleophilic base like triethylamine (B128534) - TEA) to the activated Z-Pro-Leu-OH solution. Allow the reaction to warm to room temperature and stir overnight.
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Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography to yield pure Z-Pro-Leu-Gly-OEt.
This protocol outlines a standard method for assessing the purity of the synthesized peptide.[5][6]
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System: A standard HPLC system equipped with a UV detector and a C18 column is typically used.[5]
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
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Sample Preparation: Dissolve the Z-Pro-Leu-Gly-OEt sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm or 0.45 µm membrane before injection.[4]
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Chromatographic Conditions:
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Column: C18 reversed-phase column (e.g., 4.6 mm ID x 250 mm, 5 µm particle size).
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Flow Rate: 1.0 mL/min.
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Detection: UV absorbance at 214 nm (for the peptide backbone).[5]
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Column Temperature: 30-40 °C.
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Injection Volume: 10-20 µL.
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point.
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Data Analysis: The purity is calculated by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.[4]
This protocol describes the standard capillary method.
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Sample Preparation: Place a small amount of the dry, crystalline Z-Pro-Leu-Gly-OEt into a capillary tube and compact the solid by tapping the tube.
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Measurement: Place the capillary tube in a melting point apparatus. Heat the sample slowly (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.
Biological Significance and Application
The amino acid sequence Pro-Leu-Gly is a known recognition and cleavage site for collagenases, a class of matrix metalloproteinases (MMPs). Peptides containing this sequence, such as Pz-Pro-Leu-Gly-Pro-D-Arg, are widely used as chromogenic substrates in collagenase activity assays.[7] Z-Pro-Leu-Gly-OEt, sharing this core sequence, is therefore valuable for investigating enzyme-substrate interactions, developing new diagnostic assays, and screening for potential inhibitors of proteases involved in tissue remodeling, cancer, and inflammation.[2]
The following diagram illustrates the general workflow for an enzyme kinetics assay using a synthetic peptide substrate.
Caption: Workflow for a protease activity assay.
